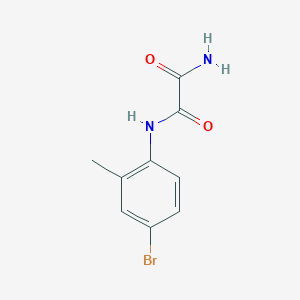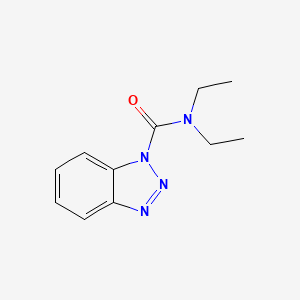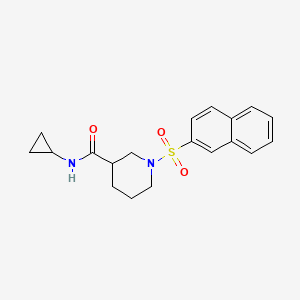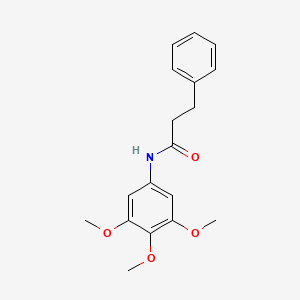
N-(4-bromo-2-methylphenyl)ethanediamide
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)ethanediamide, commonly known as BMEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of amide compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
BMEA has been found to have a wide range of applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis, magnetism, and luminescence. BMEA has also been used as a building block in the synthesis of various organic compounds, including heterocycles and polymers.
Mécanisme D'action
The mechanism of action of BMEA is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and altering their reactivity. BMEA has also been found to exhibit antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects
BMEA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, possibly through its ability to chelate metal ions and alter their reactivity. BMEA has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BMEA in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using BMEA is its potential toxicity, which needs to be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research involving BMEA. One area of interest is the development of new metal complexes using BMEA as a ligand, which could have applications in catalysis, magnetism, and luminescence. Another area of interest is the development of new antibiotics using BMEA as a building block. Additionally, further studies are needed to fully understand the mechanism of action of BMEA and its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, BMEA is a chemical compound that has been extensively studied for its potential applications in scientific research. It can be synthesized through a series of chemical reactions and has been found to exhibit a wide range of biochemical and physiological effects. BMEA has been used as a ligand in the synthesis of metal complexes, as a building block in the synthesis of organic compounds, and has potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of BMEA and its potential applications in scientific research.
Propriétés
IUPAC Name |
N'-(4-bromo-2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-5-4-6(10)2-3-7(5)12-9(14)8(11)13/h2-4H,1H3,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISAUDUUEKQEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4395468.png)

![1-{1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4395479.png)

![N-(2-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4395500.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-4-(propionylamino)benzamide](/img/structure/B4395501.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4395516.png)
![tert-butyl ({5-[(2-methyl-2-propen-1-yl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)carbamate](/img/structure/B4395521.png)
![methyl 3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4395523.png)

![N-(5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxyphenyl)benzamide](/img/structure/B4395531.png)